molecular formula C8H13ClN2S B8257024 (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride

Cat. No.: B8257024
M. Wt: 204.72 g/mol
InChI Key: GETICXCCPJOXPY-OGFXRTJISA-N
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Description

®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a compound that features a pyrrolidine ring, a thiazole ring, and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride typically involves the construction of the pyrrolidine and thiazole rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the thiazole ring can be constructed through cyclization reactions involving sulfur and nitrogen-containing compounds .

Industrial Production Methods

Industrial production of ®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is unique due to the combination of the pyrrolidine and thiazole rings in its structure. This dual-ring system provides distinct chemical and biological properties that are not found in compounds with only one of these rings .

Properties

IUPAC Name

4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETICXCCPJOXPY-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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